Isomaltulose - 343336-76-5

Isomaltulose

Catalog Number: EVT-1488849
CAS Number: 343336-76-5
Molecular Formula: C12H24O12
Molecular Weight: 342.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructofuranoside), a naturally occurring disaccharide, is a structural isomer of sucrose. [] It is found naturally in honey and sugarcane juice, though in small quantities. [] Isomaltulose is characterized by a 1,6-glycosidic bond between glucose and fructose, in contrast to sucrose’s 1,2-glycosidic bond. [, , ] This structural difference results in a slower hydrolysis and absorption rate compared to sucrose. [, , ]

Isomaltulose is increasingly recognized as a functional sweetener and sucrose substitute due to its unique metabolic properties. [, , ] Studies have demonstrated its potential benefits in various aspects of human health, including improved glucose metabolism, reduced glycemic response, and potential prebiotic effects. [, , , , ]

Sucrose

Relevance: Sucrose is the most relevant compound to isomaltulose as it is the substrate for isomaltulose production using the enzyme sucrose isomerase. [, , , , ] Isomaltulose is a structural isomer of sucrose, differing only in the glycosidic linkage between the glucose and fructose units. [, , , , ] While sucrose has a high glycemic index (GI), isomaltulose exhibits a lower GI due to its slower digestion and absorption rate. [, , , ] This difference in GI leads to less pronounced fluctuations in blood glucose and insulin levels after consuming isomaltulose compared to sucrose. [, , , , ]

Fructose

Relevance: Similar to glucose, fructose is released during the digestion of both sucrose and isomaltulose. [, ] The slower hydrolysis of isomaltulose leads to a slower release of fructose compared to sucrose. []

Isomalt

Relevance: Isomalt is produced from isomaltulose, making it a direct derivative. [, ] Like isomaltulose, isomalt is poorly absorbed in the small intestine, resulting in a low glycemic index. [] It is considered non-cariogenic and is often used in sugar-free products. [, ]

α-D-glucopyranosyl-1,6-sorbitol (GPS)

Relevance: GPS, along with GPM, is produced through the hydrogenation of isomaltulose. [] The ratio of GPS to GPM in hydrogenated isomaltulose is a critical factor in its physical properties and applications, particularly in confectionary coatings. []

α-D-glucopyranosyl-1,1-mannitol (GPM)

Relevance: Similar to GPS, the ratio of GPM to GPS in hydrogenated isomaltulose significantly affects its functionality in applications like chewing gum coatings. [] Achieving specific GPS/GPM ratios is crucial for desirable texture and stability in these products. []

Maltodextrin

Relevance: Maltodextrin, while not structurally related to isomaltulose, is often compared due to its application as a low-glycemic index carbohydrate source. [] Interestingly, while in vitro studies suggest that maltodextrin is hydrolyzed at a rate comparable to or even higher than sucrose, in vivo studies show a more pronounced glycemic response to maltodextrin. [] This discrepancy highlights the complexity of carbohydrate digestion and absorption in living organisms.

Raffinose-Family Oligosaccharides

Relevance: RFOs are relevant in the context of using alternative, low-cost substrates like soy molasses for isomaltulose production. [] Soy molasses contains significant amounts of RFOs, which can be enzymatically hydrolyzed to release sucrose, the substrate for isomaltulose production. [] This approach offers a more sustainable and cost-effective method for large-scale isomaltulose production. []

Overview

Palatinose monohydrate, also known as isomaltulose, is a naturally occurring disaccharide carbohydrate composed of one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. It is primarily derived from sucrose through enzymatic rearrangement and is found in small quantities in honey and sugarcane extracts. Palatinose is recognized for its low glycemic index, making it a healthier alternative to traditional sugars like sucrose. This compound is increasingly utilized in various sectors, including food production, nutrition, and sports science due to its unique metabolic properties.

Source and Classification

Palatinose monohydrate is classified as a disaccharide carbohydrate. It is produced industrially from table sugar (sucrose) using the enzyme sucrose isomerase, which catalyzes the conversion of sucrose into palatinose. This process rearranges the glycosidic bond from α-1,2 in sucrose to α-1,6 in palatinose. The compound has been studied for its applications in nutrition, metabolism, and as a sugar alternative in food products.

Synthesis Analysis

Methods

The synthesis of palatinose involves the enzymatic rearrangement of sucrose. The key enzyme used in this process is sucrose isomerase, which can be derived from various microorganisms such as Protaminobacter rubrum. The reaction conditions are typically controlled to optimize yield and purity.

Technical Details

  1. Enzymatic Process: The conversion occurs under specific conditions that favor the activity of sucrose isomerase.
  2. Industrial Production: In an industrial setting, sugar beet or cane sucrose serves as the starting material. The enzymatic reaction is performed at controlled temperatures and pH levels to ensure high yields.
  3. Purification: After synthesis, palatinose is purified through crystallization processes to achieve a high-purity product suitable for commercial use.
Molecular Structure Analysis

Structure

Palatinose monohydrate has the following molecular formula: C12H22O11xH2OC_{12}H_{22}O_{11}\cdot xH_2O, where xx represents the number of water molecules associated with each molecule of palatinose during crystallization.

Data

  • Molecular Weight: Approximately 342.3 g/mol (anhydrous).
  • Melting Point: 125-128 °C.
  • Density: Predicted density of 1.69 g/cm³.
  • Solubility: Palatinose is soluble in water and exhibits transparency when dissolved.
Chemical Reactions Analysis

Reactions

Palatinose undergoes various chemical reactions that include hydrolysis and fermentation:

  1. Hydrolysis: In the presence of the enzyme isomaltase, palatinose can be hydrolyzed into glucose and fructose under physiological conditions (pH 6-7 at 37°C).
  2. Fermentation: Palatinose can be fermented by specific bacteria such as Lactococcus lactis under anaerobic conditions, leading to the production of organic acids and gases.

Technical Details

Hydrolysis reactions are critical for understanding how palatinose behaves in biological systems, particularly regarding its slower digestion compared to other sugars like sucrose.

Mechanism of Action

The mechanism of action of palatinose involves its slow digestion and absorption in the human body:

  1. Digestion Process: Palatinose is less rapidly cleaved in the small intestine than sucrose due to its unique α-1,6-glycosidic bond.
  2. Glycemic Response: This slow digestion leads to a lower glycemic response compared to traditional sugars, making it beneficial for individuals managing blood sugar levels.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Palatinose typically appears as a white crystalline powder.
  • Taste Profile: It has a sweetness level approximately 45% that of sucrose but lacks an aftertaste.

Chemical Properties

  • Stability: Palatinose exhibits resistance to hydrolysis under acidic conditions and does not participate in Maillard reactions.
  • Non-cariogenic: Unlike sucrose, palatinose does not contribute to dental caries.
Applications

Palatinose monohydrate has diverse scientific applications:

  1. Nutrition and Metabolism: It is studied for its effects on blood glucose levels and insulin response due to its low glycemic index.
  2. Sports Science: Research indicates that palatinose may enhance endurance performance by providing a stable energy source during prolonged physical activity.
  3. Gut Microbiota Studies: Its prebiotic effects are being investigated for their impact on gut microbiota composition.
  4. Food Industry: Palatinose serves as a sugar alternative in various products including baked goods, dairy items, beverages, and sports nutrition products.
Structural and Chemical Characterization

Molecular Composition and Isomeric Properties

Palatinose monohydrate (C₁₂H₂₂O₁₁·H₂O), systematically named 6-O-α-D-glucopyranosyl-D-fructose monohydrate, is a reducing disaccharide composed of glucose and fructose subunits. Its defining structural feature is the α-1,6-glycosidic bond linking the anomeric carbon (C1) of glucose to the C6 hydroxyl group of fructose [1] [10]. This contrasts sharply with sucrose’s α-1,2-glycosidic bond, which connects glucose’s C1 to fructose’s C2. The α-1,6 configuration confers distinct chemical behaviors:

  • Reducing Capacity: The fructose moiety exists in equilibrium between furanose (cyclic) and open-chain (carbonyl) forms, enabling Palatinose to act as a reducing sugar. This facilitates Maillard reactions but at slower rates than glucose/maltose due to steric constraints [9].
  • Isomeric Relationship: As a structural isomer of sucrose, Palatinose shares the empirical formula C₁₂H₂₂O₁₁ but exhibits altered hydrolysis kinetics and crystallinity [10].

Table 1: Glycosidic Bond Comparison

PropertyPalatinoseSucrose
Glycosidic Linkageα-1,6α-1,2
Reducing SugarYesNo
Anomeric CarbonFree (glucose)Blocked

α-1,6-Glycosidic Bond Configuration

The α-1,6 linkage sterically hinders enzymatic access, requiring specialized hydrolases (e.g., intestinal isomaltase) for cleavage. This bond’s stability underpins Palatinose’s acid resistance and slow digestion [1] [8]. Nuclear magnetic resonance (NMR) studies confirm the α-configuration at C1 of glucose and β-orientation at fructose’s C2, consistent with J-coupling constants of 3–4 Hz for anomeric protons [9].

Monohydrate Crystallization Behavior

Crystallization from aqueous solutions yields monohydrate crystals with water molecules occupying lattice sites. Key characteristics include:

  • Crystal System: Monoclinic, with hydrogen bonding between water and fructose’s open-chain carbonyl group [7] [9].
  • Dehydration Stability: Loss of water occurs above 40°C, but the anhydrous form retains crystallinity until melting at 123–128°C [5] [9].

Physicochemical Properties

Thermal Stability and Melting Point

Palatinose monohydrate exhibits a sharp melting point at 123–128°C (decomposition), notably lower than sucrose (160–185°C). Thermal gravimetric analysis (TGA) reveals:

  • Dehydration Endotherm: At 40–60°C (water loss, ΔH = −60.2 kJ/kg) [7].
  • Melting Endotherm: At 123–128°C, followed by caramelization [5] [9].Unlike sucrose, Palatinose resists pyrolysis below 100°C, making it suitable for baked goods requiring moderate heating .

Table 2: Thermal and Chemical Stability

PropertyPalatinoseSucrose
Melting Point (°C)123–128160–185
Acid Hydrolysis (pH 2.3)<2% in 3 months>98% in 3 months
Maillard ReactivityLowModerate

Hygroscopicity and Solubility Profiles

  • Hygroscopicity: Negligible moisture absorption (<0.1% weight gain) at 25°C and 85% relative humidity, contrasting with sucrose’s high hygroscopicity. This prevents caking in powders and maintains texture in glazes [4] [7].
  • Solubility: 29 g/100 mL at 20°C, rising to >70 g/100 mL at 90°C. Solutions exhibit near-Newtonian viscosity, mirroring sucrose at equivalent concentrations [9].

Table 3: Hygroscopicity and Solubility

ConditionPalatinoseSucrose
Solubility (20°C)290 g/kg solution670 g/kg solution
Hygroscopicity (85% RH)Non-hygroscopicHighly hygroscopic
Water ActivitySimilar to sucroseReference standard

Acid Hydrolysis Resistance in Food Matrices

The α-1,6 bond resists acid-catalyzed hydrolysis:

  • In cola beverages (pH 2.3), <2% hydrolysis occurs over 3 months, versus >98% inversion of sucrose under identical conditions [8].
  • Protonation of the glycosidic oxygen is sterically hindered, slowing nucleophilic water attack. Activation energy for hydrolysis is ~15 kJ/mol higher than sucrose [1].This stability allows use in acidic products (e.g., sports drinks, fruit preserves) without loss of sweetness or osmolality drift [4] [8].

Properties

CAS Number

343336-76-5

Product Name

Palatinose monohydrate

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate

Molecular Formula

C12H24O12

Molecular Weight

342.3

InChI

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O

Synonyms

6-O-α-D-Glucopyranosyl-D-Fructose Hydrate; Palatinose Hydrate

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